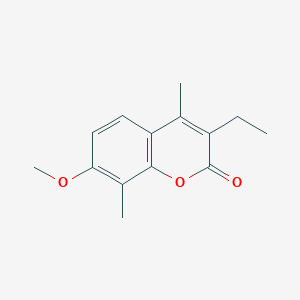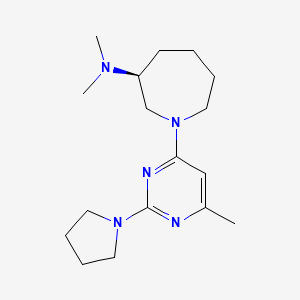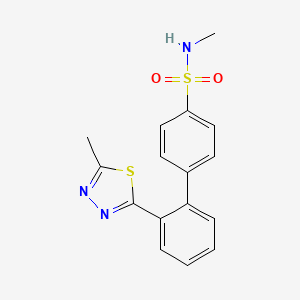![molecular formula C9H7FN4OS B5578920 {[(3Z)-5-FLUORO-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]AMINO}THIOUREA](/img/structure/B5578920.png)
{[(3Z)-5-FLUORO-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]AMINO}THIOUREA
Vue d'ensemble
Description
{[(3Z)-5-FLUORO-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]AMINO}THIOUREA is a synthetic compound with a complex structure that includes an indole ring, a fluorine atom, and a thiourea group
Applications De Recherche Scientifique
{[(3Z)-5-FLUORO-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]AMINO}THIOUREA has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential antiviral, anticancer, and antimicrobial properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules and pharmaceuticals.
Material Science: The compound’s unique structure makes it a candidate for developing new materials with specific properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of {[(3Z)-5-FLUORO-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]AMINO}THIOUREA typically involves the condensation of 5-fluoroisatin with thiourea under specific conditions. The reaction is usually carried out in an aqueous medium with the aid of a catalyst to facilitate the formation of the desired product . The reaction conditions often include controlled temperature and pH to ensure the optimal yield and purity of the compound.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions
{[(3Z)-5-FLUORO-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]AMINO}THIOUREA can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The fluorine atom in the indole ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The conditions typically involve controlled temperatures, solvents like ethanol or methanol, and sometimes catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific type of reaction. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can result in various substituted indole derivatives .
Mécanisme D'action
The mechanism of action of {[(3Z)-5-FLUORO-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]AMINO}THIOUREA involves its interaction with various molecular targets. In medicinal applications, it may inhibit specific enzymes or receptors, leading to its therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system involved .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other indole derivatives and thiourea derivatives, such as:
5-Fluoroisatin: A precursor in the synthesis of the compound.
Thiourea: A related compound with similar reactivity.
Indole-3-carboxaldehyde: Another indole derivative with different functional groups.
Uniqueness
The uniqueness of {[(3Z)-5-FLUORO-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]AMINO}THIOUREA lies in its combination of a fluorinated indole ring and a thiourea group, which imparts distinct chemical and biological properties. This combination makes it a versatile compound for various applications in research and industry .
Propriétés
IUPAC Name |
(5-fluoro-2-hydroxy-1H-indol-3-yl)iminothiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FN4OS/c10-4-1-2-6-5(3-4)7(8(15)12-6)13-14-9(11)16/h1-3,12,15H,(H2,11,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSUWLJIANWBTGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)C(=C(N2)O)N=NC(=S)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(5Z)-5H-INDENO[1,2-B]PYRIDIN-5-YLIDENE]AMINO 2-CHLORO-5-(METHYLSULFANYL)BENZOATE](/img/structure/B5578838.png)

![2-{[(1,3,7-trimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]methyl}benzonitrile](/img/structure/B5578856.png)
![4-{[4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1-piperidinyl]carbonyl}-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine dihydrochloride](/img/structure/B5578860.png)
![2-[(7-amino-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-3-yl)sulfanyl]-N-(4-chlorophenyl)acetamide](/img/structure/B5578871.png)
![5-[2-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-4-NITROPHENYL]-1H-1,2,3,4-TETRAZOLE](/img/structure/B5578881.png)
![4-{[(1-methyl-1H-pyrrol-2-yl)methylene]amino}-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5578884.png)

![6-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-N-phenyl-1,3,5-triazine-2,4-diamine](/img/structure/B5578899.png)
![2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B5578903.png)
![3-cyclopropyl-N-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-1H-pyrazole-5-carboxamide](/img/structure/B5578910.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(E)-(2-methoxyphenyl)methylidene]-5-methyl-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B5578921.png)


